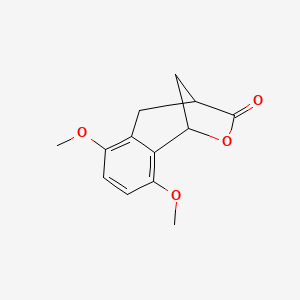
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one is a complex organic compound that belongs to the class of benzoxepins Benzoxepins are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one typically involves multiple steps, including the formation of the benzoxepin core and the introduction of methoxy groups. Common synthetic routes may include:
Cyclization reactions: Formation of the benzoxepin ring through cyclization of appropriate precursors.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions where methoxy groups may be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one may have various scientific research applications, including:
Chemistry: Study of its chemical properties and reactivity.
Biology: Investigation of its biological activities and potential therapeutic effects.
Medicine: Exploration of its potential as a drug candidate for various diseases.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors in the body to exert biological effects.
Enzyme inhibition: Inhibition of enzymes involved in disease pathways.
Signal transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin derivatives: Other compounds in the benzoxepin family with similar structures.
Methoxy-substituted compounds: Compounds with methoxy groups that may have similar chemical properties.
Uniqueness
6,9-Dimethoxy-4,5-dihydro-1,4-methano-2-benzoxepin-3(1H)-one’s unique structure, featuring a methano bridge and specific substitution pattern, may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
87923-65-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,6-dimethoxy-11-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-10-one |
InChI |
InChI=1S/C13H14O4/c1-15-9-3-4-10(16-2)12-8(9)5-7-6-11(12)17-13(7)14/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
LIERDAWSTMSJHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CC3CC(C2=C(C=C1)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


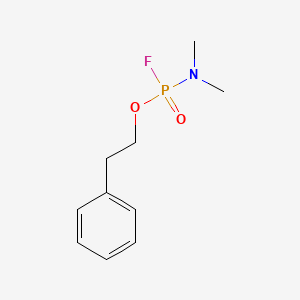
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
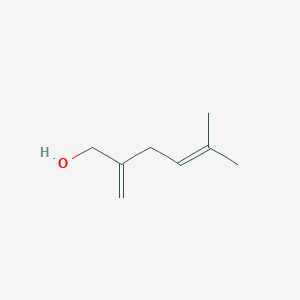
![1,1'-[Oxybis(methyleneselanyl)]bis(4-ethoxybenzene)](/img/structure/B14408890.png)
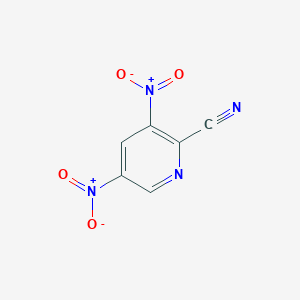

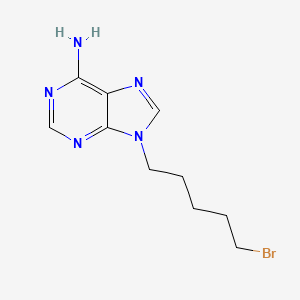


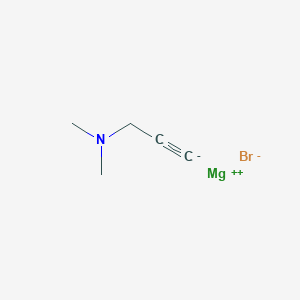
![1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one](/img/structure/B14408945.png)

![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
